molecular formula C13H11N3O B3838738 Pyridine-2-carboxylic acid benzylidene-hydrazide

Pyridine-2-carboxylic acid benzylidene-hydrazide

Cat. No.: B3838738
M. Wt: 225.25 g/mol
InChI Key: VKHPPPQEBGYWOR-XNTDXEJSSA-N
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Description

Pyridine-2-carboxylic acid benzylidene-hydrazide is a chemical compound with the molecular formula C13H11N3O. It is a derivative of pyridine and hydrazide, characterized by the presence of a benzylidene group attached to the hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2-carboxylic acid benzylidene-hydrazide typically involves the condensation reaction between pyridine-2-carboxylic acid hydrazide and benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The progress of the reaction can be monitored using thin-layer chromatography (TLC) to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of efficient catalysts and solvent systems can enhance the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-carboxylic acid benzylidene-hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Pyridine-2-carboxylic acid benzylidene-hydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors

Mechanism of Action

The mechanism of action of pyridine-2-carboxylic acid benzylidene-hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in microorganisms and cancer cells .

Comparison with Similar Compounds

Comparison: Pyridine-2-carboxylic acid benzylidene-hydrazide stands out due to its unique combination of a pyridine ring and a benzylidene-hydrazide moiety. This structure imparts distinct chemical and biological properties, such as enhanced antimicrobial and anticancer activities. Compared to its analogs, it may exhibit different reactivity and selectivity in various chemical reactions, making it a valuable compound for diverse applications .

Properties

IUPAC Name

N-[(E)-benzylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13(12-8-4-5-9-14-12)16-15-10-11-6-2-1-3-7-11/h1-10H,(H,16,17)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHPPPQEBGYWOR-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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